molecular formula C14H17N5 B6136596 3-tert-butyl-1-methyl-5-pyridin-4-yl-4H-imidazo[4,5-c]pyrazole

3-tert-butyl-1-methyl-5-pyridin-4-yl-4H-imidazo[4,5-c]pyrazole

Cat. No.: B6136596
M. Wt: 255.32 g/mol
InChI Key: IVLHBFUYXKMTIQ-UHFFFAOYSA-N
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Description

3-tert-butyl-1-methyl-5-pyridin-4-yl-4H-imidazo[4,5-c]pyrazole is a heterocyclic compound that features both imidazole and pyrazole rings. These types of compounds are known for their diverse chemical and biological properties, making them valuable in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-1-methyl-5-pyridin-4-yl-4H-imidazo[4,5-c]pyrazole typically involves multi-step reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of tert-butyl-4-hydroxypiperidine-1-carboxylate with suitable reagents can yield intermediates that are further cyclized to form the desired compound . Another approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The choice of solvents, catalysts, and reaction conditions is crucial to achieving efficient industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-1-methyl-5-pyridin-4-yl-4H-imidazo[4,5-c]pyrazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

3-tert-butyl-1-methyl-5-pyridin-4-yl-4H-imidazo[4,5-c]pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-tert-butyl-1-methyl-5-pyridin-4-yl-4H-imidazo[4,5-c]pyrazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The compound’s structure allows it to engage in hydrogen bonding, π-π stacking, and other interactions with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-tert-butyl-1-methyl-5-pyridin-4-yl-4H-imidazo[4,5-c]pyrazole is unique due to its specific substitution pattern and the combination of imidazole and pyrazole rings. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-tert-butyl-1-methyl-5-pyridin-4-yl-4H-imidazo[4,5-c]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5/c1-14(2,3)11-10-13(19(4)18-11)17-12(16-10)9-5-7-15-8-6-9/h5-8H,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVLHBFUYXKMTIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C2=C1NC(=N2)C3=CC=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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